

2-Isopropyl-4-methylthiazole: A Versatile Building Block in Chemical Synthesis

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Compound of Interest

Compound Name: 2-Isopropyl-4-methylthiazole

Cat. No.: B103707

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Introduction: **2-Isopropyl-4-methylthiazole** is a heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its unique structural features, including the thiazole core, make it a valuable precursor for the synthesis of a wide range of molecules, particularly in the pharmaceutical and flavor industries. This document provides detailed application notes and protocols for the use of **2-isopropyl-4-methylthiazole** in chemical synthesis, with a focus on its role in the preparation of bioactive compounds.

Physicochemical and Spectroscopic Data

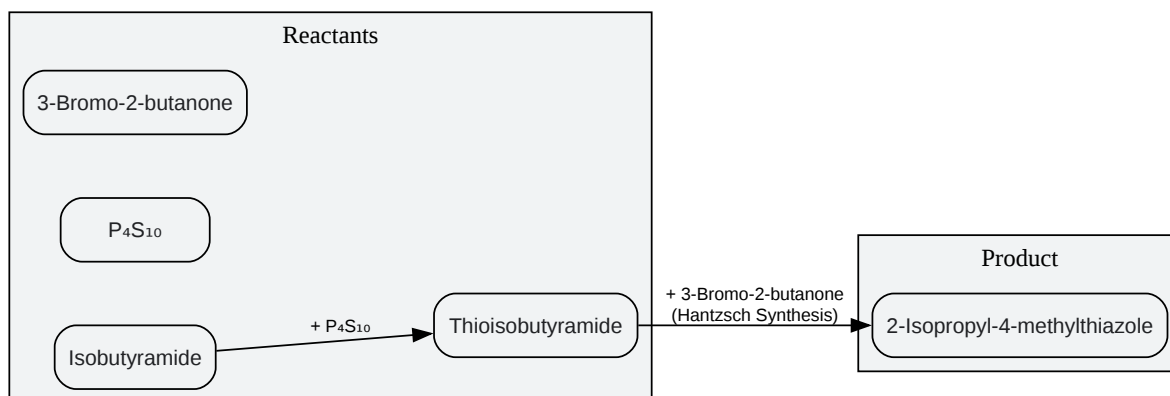
The physical and spectroscopic properties of **2-isopropyl-4-methylthiazole** are summarized in the table below, providing essential information for its identification and characterization.^{[1][2]}

Property	Value
Molecular Formula	C ₇ H ₁₁ NS
Molecular Weight	141.23 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	92 °C at 50 mmHg
Density	1.001 g/mL at 25 °C
Refractive Index (n _{20/D})	1.5
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	6.69 (s, 1H), 3.29 (sept, J=6.9 Hz, 1H), 2.41 (s, 3H), 1.38 (d, J=6.9 Hz, 6H)
¹³ C NMR (CDCl ₃ , 22.5 MHz) δ (ppm)	177.39, 152.04, 111.73, 33.28, 23.21, 17.04
CAS Number	15679-13-7

Synthesis of 2-Isopropyl-4-methylthiazole

The most common and efficient method for the synthesis of **2-isopropyl-4-methylthiazole** is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α -haloketone.

Reaction Scheme:



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Caption: Hantzsch synthesis of **2-isopropyl-4-methylthiazole**.

Experimental Protocol: Hantzsch Synthesis of 2-Isopropyl-4-methylthiazole

Materials:

- Isobutyramide
- Phosphorus pentasulfide (P_4S_{10})
- 3-Bromo-2-butanone
- Ethanol
- Sodium bicarbonate solution (5%)
- Dichloromethane
- Anhydrous magnesium sulfate

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

Procedure:

- **Synthesis of Thioisobutyramide:** In a round-bottom flask, a mixture of isobutyramide (1.0 eq) and phosphorus pentasulfide (0.25 eq) in a suitable solvent like toluene is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure to yield crude thioisobutyramide, which can be purified by recrystallization or used directly in the next step.
- **Hantzsch Thiazole Synthesis:** a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioisobutyramide (1.0 eq) in ethanol. b. To this solution, add 3-bromo-2-butanone (1.0 eq) dropwise at room temperature. c. Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC. d. After completion, cool the mixture to room temperature and neutralize with a 5% sodium bicarbonate solution. e. Extract the product with dichloromethane (3 x 50 mL). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. The crude product can be purified by column chromatography on silica gel to afford pure **2-isopropyl-4-methylthiazole**.

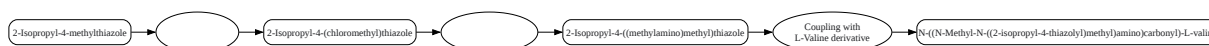
Quantitative Data for Hantzsch Synthesis:

Reactant A	Reactant B	Solvent	Temperature	Time	Yield	Reference
Thioisobutyramide	3-Bromo-2-butanone	Ethanol	Reflux	3 h	~75%	General Hantzsch Protocol
Thioisobutyramide	3-Chloro-2-butanone	Ethanol	Reflux	4 h	~70%	General Hantzsch Protocol

Application in the Synthesis of Ritonavir Intermediate

2-Isopropyl-4-methylthiazole is a key starting material for the synthesis of a crucial intermediate of Ritonavir, an HIV protease inhibitor. The synthesis involves the transformation of the methyl group at the 4-position of the thiazole ring.

Workflow for the Synthesis of a Ritonavir Intermediate:



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Caption: Synthesis of a Ritonavir intermediate.

Experimental Protocol: Synthesis of 2-Isopropyl-4-((methylamino)methyl)thiazole

This protocol describes a key step in the synthesis of a Ritonavir intermediate.

Materials:

- 2-Isopropyl-4-(chloromethyl)thiazole hydrochloride

- Aqueous methylamine (40%)
- Dichloromethane
- Water
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of aqueous methylamine (40%), slowly add a solution of 2-isopropyl-4-(chloromethyl)thiazole hydrochloride in water at 20-25 °C.[3]
- Stir the reaction mixture at room temperature for 1-2 hours.[3]
- Extract the reaction mixture with dichloromethane (2 x 50 mL).[3]
- Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-isopropyl-4-((methylamino)methyl)thiazole, which can be purified by distillation or column chromatography.[3]

Quantitative Data for Ritonavir Intermediate Synthesis Steps:

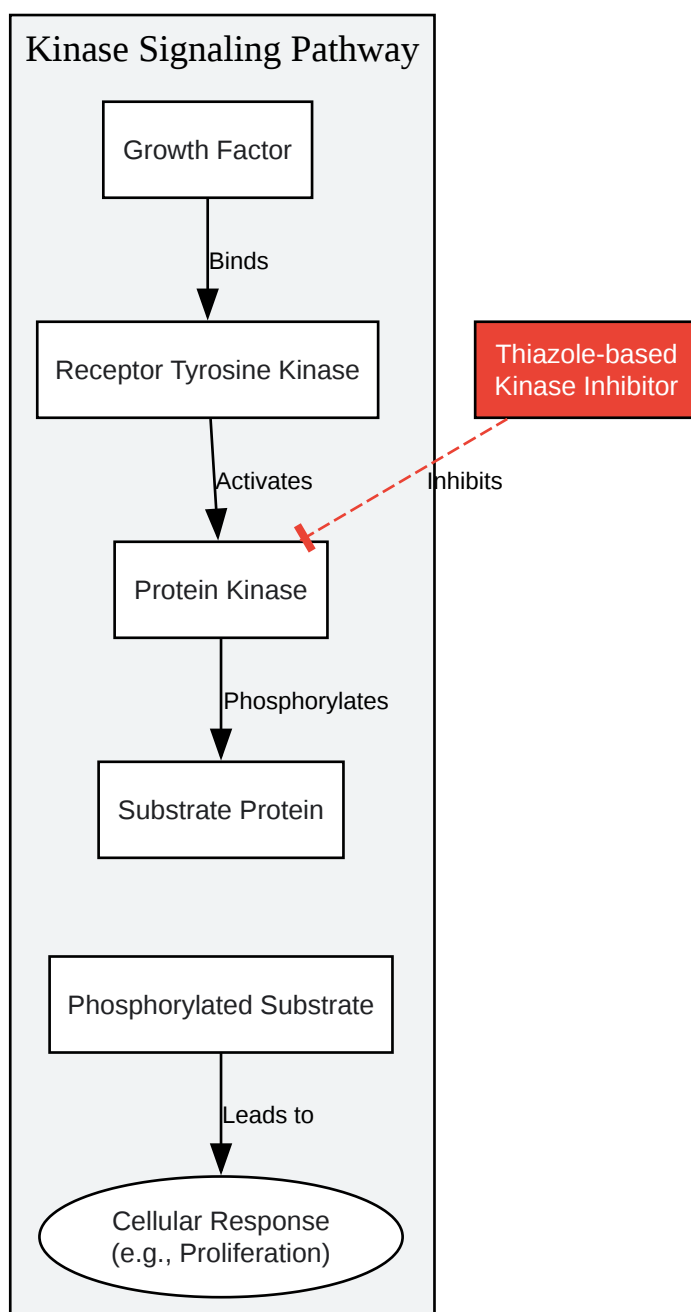
Starting Material	Reagent	Product	Yield	Reference
2-Isopropyl-4-hydroxymethylthiazole	Thionyl chloride	2-Isopropyl-4-chloromethylthiazole	81-99%	[4]
2-Isopropyl-4-chloromethylthiazole	40% aq. Methylamine	2-Isopropyl-4-((methylamino)methyl)thiazole	64-74%	[4]

Role in Modulating Biological Signaling Pathways

While **2-isopropyl-4-methylthiazole** itself is not directly reported to modulate specific signaling pathways, the thiazole moiety is a common scaffold in many biologically active molecules that act as enzyme inhibitors. For instance, the thiazole ring in Ritonavir is crucial for its inhibitory effect on the cytochrome P450 3A4 (CYP3A4) enzyme.[3][5] This inhibition is a key aspect of its therapeutic action, as it boosts the plasma concentration of other co-administered antiretroviral drugs.[6][7]

Furthermore, various thiazole derivatives have been developed as inhibitors of protein kinases, which are key components of numerous signaling pathways that regulate cell growth, differentiation, and survival.[3][6][8][9][10]

Generalized Signaling Pathway Inhibition by a Thiazole-Containing Kinase Inhibitor:



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Caption: Inhibition of a kinase signaling pathway.

This diagram illustrates a common mechanism where a thiazole-containing compound acts as a kinase inhibitor, blocking a signaling cascade that could otherwise lead to pathological cellular responses, such as uncontrolled proliferation in cancer. The thiazole ring often plays a critical role in binding to the active site of the kinase.[8][10]

Conclusion

2-Isopropyl-4-methylthiazole is a valuable and versatile building block in chemical synthesis. Its straightforward synthesis via the Hantzsch reaction and its utility in the construction of complex molecules, such as the Ritonavir intermediate, highlight its importance in medicinal chemistry. While the direct biological activity of **2-isopropyl-4-methylthiazole** is limited, the thiazole scaffold it provides is a key pharmacophore in a multitude of enzyme inhibitors, demonstrating its significant contribution to the development of therapeutic agents. Further exploration of derivatives of this compound may lead to the discovery of novel bioactive molecules with diverse therapeutic applications.

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